molecular formula C18H20N6O2 B2489540 1,7-dimethyl-8-(2-(p-tolylamino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923128-59-0

1,7-dimethyl-8-(2-(p-tolylamino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2489540
CAS RN: 923128-59-0
M. Wt: 352.398
InChI Key: IBJSNJVQNRCWCD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazo[2,1-f]purine-2,4-dione derivatives, including compounds similar to 1,7-dimethyl-8-(2-(p-tolylamino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, involves multi-step chemical reactions. These typically start from basic purine or imidazole derivatives and involve steps such as alkylation, amidation, and condensation reactions. Specific methods for synthesizing these derivatives have been reported, highlighting the versatility and complexity of synthetic routes for such heterocyclic compounds (Zagórska et al., 2009).

Molecular Structure Analysis

The molecular structure of imidazo[2,1-f]purine-2,4-dione derivatives is characterized by the presence of an imidazo-purine core, which contributes to the compound's unique chemical behavior and interaction with biological targets. Structural analyses, such as X-ray crystallography or NMR spectroscopy, provide insights into the conformation, stereochemistry, and electronic distribution within the molecule, influencing its reactivity and binding properties.

Chemical Reactions and Properties

Compounds in this class can undergo various chemical reactions, including hydrolytic ring-opening reactions and 1,3-dipolar cycloadditions, as observed in related mesoionic purinone analogs (Coburn & Taylor, 1982). These reactions are fundamental for further chemical modifications and the synthesis of complex derivatives with enhanced or desired biological activities.

Scientific Research Applications

Synthesis and Molecular Structures

1,7-Dimethyl-8-(2-(p-tolylamino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione belongs to a class of compounds with potential biological activities, synthesized via specific chemical pathways. These compounds are structurally related to purines, a foundational structure for various biochemical molecules. The synthesis methods and molecular structures of related compounds have been explored to understand their chemical properties and potential biological applications.

For instance, the synthesis of mesoionic purinone analogs, which share a similar core structure with the compound , involves specific chemical reactions that yield compounds with unique tautomeric forms and the ability to undergo hydrolytic ring-opening reactions (Coburn & Taylor, 1982). Such structural insights are crucial for designing compounds with desired biological activities.

Biological Activities and Applications

Compounds structurally related to 1,7-dimethyl-8-(2-(p-tolylamino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have been studied for their potential biological activities, including interactions with specific receptors and enzymes. For example, novel arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones have been synthesized and evaluated for their affinity towards serotoninergic and dopaminergic receptors. These compounds exhibited a spectrum of receptor activities and highlighted the importance of substituents at specific positions for receptor affinity and selectivity (Zagórska et al., 2015). Such receptor-targeting properties suggest potential applications in designing drugs for neurological disorders.

Furthermore, the cytotoxic activity of carboxamide derivatives of related structures against various cancer cell lines has been investigated, demonstrating potent cytotoxic effects in vitro (Deady et al., 2003). This indicates the potential use of these compounds in cancer research and therapy.

properties

IUPAC Name

4,7-dimethyl-6-[2-(4-methylanilino)ethyl]purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O2/c1-11-4-6-13(7-5-11)19-8-9-23-12(2)10-24-14-15(20-17(23)24)22(3)18(26)21-16(14)25/h4-7,10,19H,8-9H2,1-3H3,(H,21,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBJSNJVQNRCWCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCCN2C(=CN3C2=NC4=C3C(=O)NC(=O)N4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-Dimethyl-6-[2-(4-methylanilino)ethyl]purino[7,8-a]imidazole-1,3-dione

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